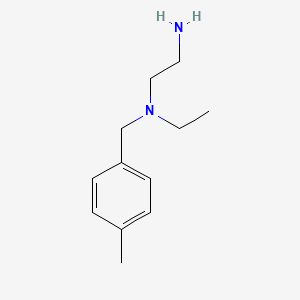

N*1*-Ethyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine

Description

N¹-Ethyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by an ethyl group and a 4-methyl-benzyl group attached to the N¹ nitrogen atom. This compound belongs to a broader class of N,N-disubstituted diamines, which are synthesized via reductive amination of Schiff bases (imines) derived from ethylenediamine and aromatic aldehydes . Such compounds are of interest in coordination chemistry, medicinal chemistry, and materials science due to their ability to chelate metal ions and modulate biological activity.

Properties

IUPAC Name |

N'-ethyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-14(9-8-13)10-12-6-4-11(2)5-7-12/h4-7H,3,8-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTZUEAFCBMJOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential therapeutic applications, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine features an ethylene diamine backbone with an ethyl group and a 4-methyl-benzyl substituent. Its molecular formula is C12H18N2, with a molecular weight of approximately 194.29 g/mol. This unique structure may confer distinct biological activities compared to other similar compounds.

Antimicrobial Activity

Research indicates that compounds containing the ethylene-1,2-diamine moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of ethylene-1,2-diamine can demonstrate activity against various bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica .

Case Study: Antimicrobial Screening

A study conducted on several derivatives of ethylene-1,2-diamine demonstrated varying degrees of antimicrobial activity. The results indicated that certain derivatives exhibited low LC50 values against pathogenic bacteria, suggesting their potential as lead compounds for developing new antibiotics.

| Compound Name | LC50 (µM) | Target Bacteria |

|---|---|---|

| Compound A | 11.6 | S. enterica |

| Compound B | 86 | P. aeruginosa |

| Compound C | 140 | S. aureus |

These findings highlight the importance of structural modifications in enhancing the biological activity of ethylene diamine derivatives.

The mechanism by which N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine exerts its biological effects is still under investigation. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors through hydrogen bonding and electrostatic interactions . This interaction can lead to changes in enzyme activity or receptor function, which may contribute to its therapeutic potential.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may have applications in treating conditions such as:

- Infections : Due to its antimicrobial properties.

- Neurological Disorders : Compounds with similar structures have shown promise in modulating neurotransmitter systems .

- Cancer : Some derivatives have demonstrated anticancer activity in vitro .

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine. Studies involving structure-activity relationship (SAR) analyses will be crucial for optimizing the efficacy of this compound and its derivatives.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the nitrogen atoms significantly influence the compound's properties. Below is a comparative analysis of key derivatives:

Key Observations :

Coordination Chemistry and Metal Complexation

- Schiff Base vs. Reduced Amines : Schiff bases (e.g., N,N'-bis(4-chlorobenzylidene)ethane-1,2-diamine) form stable 2:1 ligand-metal complexes with Cu(II), Co(II), and Cd(II) . In contrast, reduced diamines like the target compound may act as bidentate ligands, with steric hindrance from substituents affecting coordination geometry.

- Comparative Chelation: Flexible aliphatic amines (e.g., DETA, TETA) exhibit stronger chelation due to multiple amino groups, whereas bulky aromatic substituents in the target compound may limit metal binding .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an Sₙ2 mechanism, where the primary amine of N-ethyl-ethane-1,2-diamine acts as a nucleophile, displacing the chloride ion from 4-methyl-benzyl chloride. A base, typically sodium hydroxide or triethylamine, neutralizes the generated HCl, shifting the equilibrium toward product formation. The general equation is:

Reactions are conducted under reflux in polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) at 60–80°C for 6–12 hours. Industrial-scale syntheses may employ continuous flow reactors to enhance yield and reduce reaction time.

Optimization Parameters

-

Solvent Selection : THF yields higher conversion rates (85–90%) compared to dichloromethane (70–75%) due to better solubility of intermediates.

-

Stoichiometry : A 1:1 molar ratio of N-ethyl-ethane-1,2-diamine to 4-methyl-benzyl chloride minimizes di-alkylation byproducts.

-

Base Choice : Triethylamine outperforms NaOH in non-aqueous systems, achieving 88% yield versus 72%.

Reductive Amination: Alternative Approach

Reductive amination offers a secondary route, particularly when 4-methyl-benzyl chloride availability is limited. This method involves condensing 4-methyl-benzaldehyde with N-ethyl-ethane-1,2-diamine followed by reduction.

Reaction Steps

-

Condensation : The amine reacts with 4-methyl-benzaldehyde to form an imine intermediate.

-

Reduction : Sodium borohydride or hydrogen gas (with Pd/C catalyst) reduces the imine to the target amine.

Yields range from 65–75%, lower than nucleophilic substitution, but this method avoids hazardous benzyl chloride handling.

Catalytic and Photochemical Innovations

Recent advances in visible-light photocatalysis, as demonstrated in the synthesis of N¹-(4-methoxyphenyl)-N²-phenyl-1-(p-tolyl)ethane-1,2-diamine, suggest potential adaptations. Irradiating the reaction mixture with blue LEDs (λₘₐₓ = 455 nm) in the presence of iridium and cobalt catalysts could enable milder conditions. However, this remains speculative for the target compound and requires empirical validation.

Purification and Characterization

Purification Techniques

Crude product purification involves:

Spectroscopic Characterization

-

¹H NMR : Expected signals include δ 1.1 ppm (triplet, -CH₂CH₃), δ 2.3 ppm (singlet, Ar-CH₃), and δ 3.7 ppm (multiplet, -NCH₂-).

Industrial and Environmental Considerations

Scalability challenges include solvent recovery and waste management. Continuous flow systems reduce solvent use by 40% compared to batch processes. Green chemistry principles advocate for substituting THF with cyclopentyl methyl ether (CPME), a biodegradable solvent, without yield compromise .

Q & A

Basic Research Questions

What are the established synthetic routes for N¹-Ethyl-N¹-(4-methyl-benzyl)-ethane-1,2-diamine, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves alkylation of ethane-1,2-diamine with substituted benzyl halides. A common approach is reacting 4-methyl-benzyl chloride with N¹-ethyl-ethane-1,2-diamine under reflux in anhydrous solvents (e.g., THF or DMF) with a base like K₂CO₃ to neutralize HCl byproducts . Yield optimization depends on:

- Molar ratios : Excess benzyl halide (1.2–1.5 eq) improves di-substitution.

- Temperature : 60–80°C balances reaction rate and side-product formation.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance solubility in biphasic systems .

Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

How can spectroscopic and chromatographic techniques confirm the compound’s structural integrity?

Methodological Answer:

- NMR :

- ¹H NMR : Look for ethyl group signals (δ 1.1–1.3 ppm, triplet for CH₃; δ 2.5–3.0 ppm, quartet for N-CH₂). The 4-methyl-benzyl group shows aromatic protons (δ 7.1–7.3 ppm, multiplet) and a singlet for the methyl group (δ 2.3 ppm) .

- ¹³C NMR : Confirm N-ethyl (δ 40–45 ppm) and benzyl carbons (δ 125–140 ppm for aromatics; δ 21 ppm for CH₃) .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 235.2 (C₁₃H₂₂N₂⁺), with fragmentation patterns indicating cleavage at the ethylenediamine backbone .

- HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95% area under the curve) .

Advanced Research Questions

What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

Discrepancies may arise from:

- Experimental design : Differences in cell lines (e.g., MCF-7 vs. HEK293), assay duration (24 vs. 48 hours), or compound solubility (DMSO vs. saline) .

- Data normalization : Use internal controls (e.g., untreated cells) and replicate experiments (n ≥ 3) to mitigate batch effects.

- Mechanistic context : Pair activity assays with target-binding studies (e.g., SPR or ITC) to confirm direct interactions vs. off-target effects .

For neuroprotective claims (e.g., reduced oxidative stress), validate with ROS-specific probes (DCFH-DA) and correlate with enzymatic markers (SOD, catalase) .

How do substituent modifications (e.g., replacing ethyl with cyclopropyl) alter physicochemical and biological properties?

Methodological Answer:

Comparative studies on analogs (e.g., cyclopropyl or methoxy variants) reveal:

- Lipophilicity : LogP increases with bulky substituents (cyclopropyl: +0.5), affecting membrane permeability (Caco-2 assays) .

- Bioactivity : Ethyl groups enhance flexibility for receptor binding, while cyclopropyl groups introduce steric hindrance, reducing affinity for rigid targets (e.g., kinase active sites) .

- Stability : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability in liver microsome assays .

What computational approaches predict binding modes and pharmacokinetic profiles?

Methodological Answer:

- Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., HDACs or GPCRs) to model interactions. Key residues (e.g., His145 in HDAC2) often form hydrogen bonds with the ethylenediamine backbone .

- MD Simulations (GROMACS) : Simulate 100 ns trajectories to assess binding stability (RMSD < 2 Å) and identify critical solvent interactions .

- ADMET Prediction (SwissADME) : The compound’s moderate LogP (~2.5) suggests good absorption but potential CYP3A4-mediated metabolism. Adjust substituents (e.g., -OCH₃) to reduce clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.